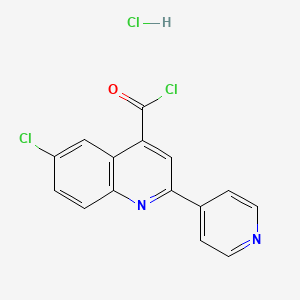

6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Descripción general

Descripción

The compound “6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C15H9Cl3N2O . It is a derivative of quinoline, which is a class of compounds that have been found to exhibit cytotoxic and CDK inhibitory activity .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . It also has a pyridin-4-yl group and a carbonyl chloride group attached to the quinoline core .Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.6 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass is 337.978046 g/mol, and its monoisotopic mass is also 337.978046 g/mol .Aplicaciones Científicas De Investigación

Anticorrosive Materials

6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride, as a derivative of quinoline, shares properties with quinoline derivatives that have been extensively studied for their anticorrosive capabilities. Quinoline derivatives are known to effectively adsorb onto metal surfaces, forming stable chelating complexes that protect against corrosion. Their high electron density, due to the presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups, enables strong adsorption and protection of metallic surfaces from corrosion. This makes quinoline derivatives, and by extension, related compounds like 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride, valuable for anticorrosion applications in various industries, including manufacturing and construction (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Another application of quinoline derivatives is in the field of optoelectronics, where these compounds are utilized for their luminescent and electroluminescent properties. Functionalized quinazolines and pyrimidines, which share structural similarities with quinoline derivatives, have been shown to significantly contribute to the development of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems has proved beneficial for creating novel optoelectronic materials. These materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, indicating the potential for compounds like 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride to contribute to advancements in optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Photocatalytic Degradation of Pollutants

Quinoline derivatives are also studied for their role in the photocatalytic degradation of pollutants. Research on the photocatalytic pathways and by-products of quinoline degradation highlights the complexity of these processes and the efficacy of quinoline derivatives in environmental remediation. These compounds participate in photocatalytic reactions that can break down aromatic and alicyclic pollutants in water, suggesting that derivatives like 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride could be valuable for treating contaminated water and soil, especially in mitigating pollution from industrial processes (Pichat, 1997).

Propiedades

IUPAC Name |

6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O.ClH/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUWUXAWJQSQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

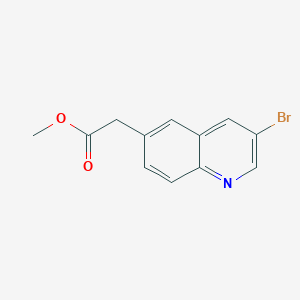

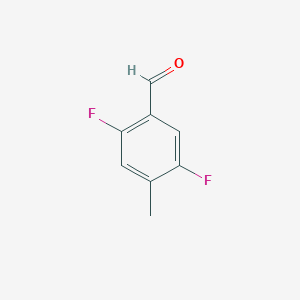

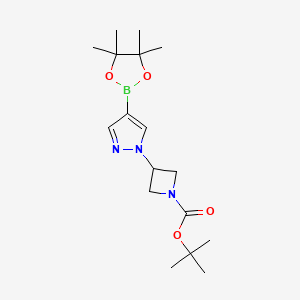

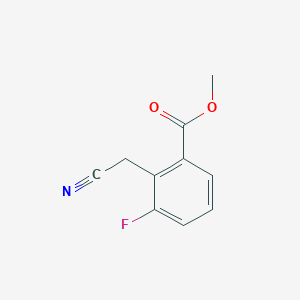

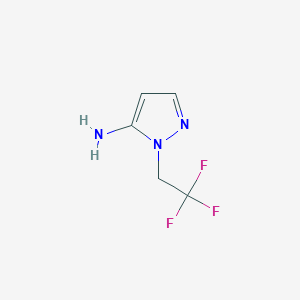

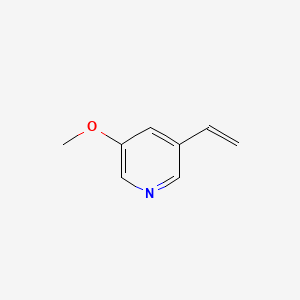

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)

amine](/img/structure/B1396702.png)

![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)

![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)